![molecular formula C13H11NO2 B128736 3-(Pyridin-2-ylmethoxy)benzaldehyde CAS No. 158257-82-0](/img/structure/B128736.png)
3-(Pyridin-2-ylmethoxy)benzaldehyde
Overview
Description
3-(Pyridin-2-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C13H11NO2 . It has a molecular weight of 213.23 g/mol .
Molecular Structure Analysis
The InChI code for 3-(Pyridin-2-ylmethoxy)benzaldehyde is1S/C13H11NO2/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14-12/h1-9H,10H2
. The SMILES representation is C1=CC=NC(=C1)COC2=CC=CC(=C2)C=O
. Physical And Chemical Properties Analysis
3-(Pyridin-2-ylmethoxy)benzaldehyde is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Photophysical Studies and Luminescent Materials
The benzaldehyde group in 3-(Pyridin-2-ylmethoxy)benzaldehyde contributes to its luminescent properties. Scientists study its photophysical behavior, including fluorescence and phosphorescence. Additionally, it serves as a component in luminescent materials such as OLEDs (organic light-emitting diodes).
These applications highlight the compound’s versatility and importance in various scientific fields. Researchers continue to explore its properties and potential, making it a fascinating subject for further investigation . If you need more information or additional applications, feel free to ask!
Mechanism of Action
The mechanism of action of 3-(Pyridin-2-ylmethoxy)benzaldehyde is not specified in the search results. The mechanism of action generally refers to how a compound interacts with biological systems, which is not applicable for this compound as it is used for research and not intended for diagnostic or therapeutic use .
Safety and Hazards
The safety data sheet for 3-(Pyridin-2-ylmethoxy)benzaldehyde suggests that it is combustible and may cause skin and eye irritation. It may be harmful if inhaled and may cause respiratory irritation. It may also damage fertility or the unborn child. It is toxic to aquatic life with long-lasting effects .
properties
IUPAC Name |
3-(pyridin-2-ylmethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-9-11-4-3-6-13(8-11)16-10-12-5-1-2-7-14-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDUHLLXTUKHRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60424329 | |
Record name | 3-(pyridin-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyridin-2-ylmethoxy)benzaldehyde | |
CAS RN |
158257-82-0 | |
Record name | 3-(pyridin-2-ylmethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60424329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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